A Technical Guide to the In-Silico Prediction of Collision Cross Section (CCS) Values for Novel Small Molecules: The Case of 3-Ethyl-4-methyldec-4-en-1-ol
A Technical Guide to the In-Silico Prediction of Collision Cross Section (CCS) Values for Novel Small Molecules: The Case of 3-Ethyl-4-methyldec-4-en-1-ol
Abstract
The characterization of novel or unreferenced small molecules is a significant challenge in drug development and metabolomics. Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional descriptor for molecules: the collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase and is a robust, instrument-independent parameter.[1] This guide provides a comprehensive, in-depth technical overview of the theoretical prediction of CCS values, using the novel compound 3-Ethyl-4-methyldec-4-en-1-ol as a case study. We will explore the foundational principles of CCS, delve into the methodologies of machine learning-based prediction, and present a step-by-step workflow for obtaining reliable in-silico CCS values. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive CCS data to accelerate their research.
The Critical Role of Collision Cross Section in Modern Analytical Science
In the landscape of 'omics' research and drug discovery, the unambiguous identification of small molecules is paramount.[2] Traditionally, researchers have relied on retention time, accurate mass, and fragmentation patterns from techniques like liquid chromatography-mass spectrometry (LC-MS).[3] However, these methods can be insufficient for distinguishing between isomers, which may have identical masses and similar chromatographic behavior but vastly different biological activities.[4]
Ion mobility spectrometry (IMS) introduces a powerful new dimension of separation based on the size, shape, and charge of an ion as it traverses a drift tube filled with a neutral buffer gas.[1][5] The key physical-chemical property derived from an IMS experiment is the collision cross section (CCS), which represents the effective area of the ion that interacts with the buffer gas. This value is highly characteristic of a molecule's three-dimensional structure.
The "gold standard" for experimental CCS determination is Drift Tube Ion Mobility Spectrometry (DTIMS) with the step-field method, which is independent of calibrants.[3] However, the time-intensive nature of this technique has spurred the development of robust theoretical and computational prediction methods.[3][6] These in-silico approaches, particularly those based on machine learning, offer rapid and accurate CCS value estimation, enabling the creation of extensive CCS libraries for both known and novel compounds.[7][8]
Molecular Profile: 3-Ethyl-4-methyldec-4-en-1-ol
To illustrate the predictive workflow, we will use the hypothetical novel alcohol, 3-Ethyl-4-methyldec-4-en-1-ol.
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Molecular Formula: C13H26O
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Molecular Weight: 198.35 g/mol
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Structure:
Predicting CCS Values: A Machine Learning-Centric Workflow
While several methods exist for CCS prediction, machine learning (ML) models have gained prominence due to their speed and high accuracy, often achieving prediction errors of less than 10%. [6]These models are trained on large datasets of experimentally determined CCS values and learn the complex relationships between a molecule's structure and its gas-phase conformation. [8] The general workflow for predicting the CCS value of a novel compound like 3-Ethyl-4-methyldec-4-en-1-ol using a pre-trained ML model is outlined below.
Diagram: Machine Learning-Based CCS Prediction Workflow
Caption: A generalized workflow for predicting CCS values using machine learning models.
Step-by-Step Protocol for In-Silico CCS Prediction
Objective: To predict the nitrogen CCS value (Ų) for 3-Ethyl-4-methyldec-4-en-1-ol for common adducts.
Materials:
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A computer with internet access.
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The chemical structure of the target molecule, preferably in SMILES format.
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Access to a web-based or standalone CCS prediction tool (e.g., AllCCS, MGAT-CCS). [7][9] Methodology:
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Structure Representation (Input):
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Action: Convert the 2D structure of 3-Ethyl-4-methyldec-4-en-1-ol into a Simplified Molecular Input Line Entry System (SMILES) string. For our molecule, a possible SMILES string is CCC(C(C)=CCCCCCC)CCO.
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Rationale: The SMILES format is a universal, text-based representation of a chemical structure that is readable by most cheminformatics software and ML models.
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Selection of Adduct Ion:
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Action: Choose the adduct ion(s) for which you want to predict the CCS value. Common adducts in positive ion mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺. [9] * Rationale: The size and charge distribution of the adduct ion significantly impacts the overall shape and, therefore, the CCS of the molecule. Predictions must be performed for specific adducts. [10]
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Molecular Descriptor Calculation:
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Action: The selected prediction tool will automatically calculate a set of molecular descriptors from the input SMILES string. These can range from simple 2D properties (e.g., molecular weight, number of rotatable bonds) to more complex 3D conformational information. [7][11] * Rationale: Molecular descriptors are numerical representations of a molecule's chemical and physical properties. The ML model uses these descriptors as features to learn the structure-CCS relationship.
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Execution of the Prediction Model:
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Action: Submit the SMILES string and the selected adduct type to the chosen ML prediction tool.
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Rationale: The tool feeds the calculated descriptors into its pre-trained model (e.g., a support vector machine, graph neural network, or deep neural network) to compute the predicted CCS value. [7][9][12]
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Output and Interpretation:
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Action: The tool will output a predicted CCS value in square angstroms (Ų) for each selected adduct.
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Rationale: This value represents the model's best estimate of the molecule's rotationally averaged collision cross section in the specified buffer gas (typically nitrogen).
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Predicted CCS Data for 3-Ethyl-4-methyldec-4-en-1-ol
The following table summarizes the plausible predicted CCS values for our target molecule, as would be generated by a state-of-the-art machine learning model. These values are illustrative and demonstrate the expected output.
| Adduct Ion | Predicted CCS (Ų) | Predicted m/z | Notes |
| [M+H]⁺ | 165.8 | 199.20 | The protonated molecule is often the most abundant species in electrospray ionization. |
| [M+Na]⁺ | 170.5 | 221.18 | Sodium adducts are common and typically have a larger CCS due to the size of the sodium ion. [10] |
| [M+K]⁺ | 174.2 | 237.16 | Potassium adducts are also frequently observed and result in a larger CCS value. |
Note: These values are for illustrative purposes and were not generated by a live prediction engine.
Trustworthiness and Self-Validation of Predicted Data
The trustworthiness of a predicted CCS value is paramount. Several factors contribute to the confidence in the prediction:
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Model Applicability Domain: The most reliable predictions are for molecules that are structurally similar to those in the model's training set. [6]For our target molecule, a model trained on a diverse set of lipids and other long-chain alcohols would be ideal.
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Prediction Error: Reputable prediction tools provide an estimated error or confidence interval for their predictions, typically expressed as a median relative error (MRE). [7][10]An MRE below 2-3% is generally considered very good.
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Cross-Validation with Multiple Models: If possible, predicting the CCS value with two or more different ML models can provide a consensus value and increase confidence if the results are concordant. [8]
Conclusion and Future Outlook
The in-silico prediction of collision cross section values is a transformative tool for modern chemical analysis. By leveraging sophisticated machine learning models, researchers can rapidly generate high-quality CCS data for novel compounds like 3-Ethyl-4-methyldec-4-en-1-ol, even before they are synthesized or isolated. This predictive capability accelerates the identification of unknown metabolites, aids in the structural elucidation of drug candidates, and enriches compound libraries with a crucial additional physicochemical descriptor. As experimental CCS databases continue to grow and machine learning algorithms become more advanced, the accuracy and applicability of CCS prediction will only improve, further solidifying its role as an indispensable technique in the chemical and life sciences. [6]
References
-
Zhou, Z., et al. (2020). "Collision Cross Section Prediction Based on Machine Learning." MDPI. Available at: [Link]
-
Kartowikromo, C., et al. (2023). "Collision Cross Section (CCS) Measurement and Prediction Methods in Omics." PMC - NIH. Available at: [Link]
-
Hamid, A. M. (2023). "Measuring and Predicting collision cross section (CCS) values for unknown compounds." Journal of Mass Spectrometry. Available at: [Link]
-
Li, S., et al. (2024). "Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network." ACS Publications. Available at: [Link]
-
Domingo-Almenara, X., et al. (2024). "Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules." PMC. Available at: [Link]
-
Kartowikromo, C., et al. (2023). "Collision cross section measurement and prediction methods in omics." ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. "3-Ethyl-4-methyldecane." PubChem Compound Database. Available at: [Link]
-
Lapthorn, C., et al. (2012). "Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions." PubMed. Available at: [Link]
-
Zhang, X., et al. (2023). "Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules." Analytical Chemistry - ACS Publications. Available at: [Link]
-
Bleiholder, C. (2015). "New computational approaches for interpreting IM-MS data." Analyst (RSC Publishing). Available at: [Link]
-
National Center for Biotechnology Information. "3-Ethyl-4-methylpentan-1-ol." PubChem Compound Database. Available at: [Link]
-
Jian, Y., et al. (2024). "Comparative study of machine learning techniques for post-combustion carbon capture systems." Frontiers. Available at: [Link]
-
Lapthorn, C., et al. (2013). "Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions." Semantic Scholar. Available at: [Link]
-
ChemBK. "3-Ethyl-4-methyl-1-pentanol." Available at: [Link]
-
Chen, Y., et al. (2022). "Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials." ACS Publications. Available at: [Link]
-
Eckers, C. (2021). "Ion Mobility–Mass Spectrometry (IM–MS): Enhancing Performance of Analytical Methods." LCGC International. Available at: [Link]
-
Cheméo. "Chemical Properties of 3-Ethyl-4-octanol (CAS 63126-48-7)." Available at: [Link]
-
Hice, D., et al. (2021). "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites." bioRxiv.org. Available at: [Link]
-
National Center for Biotechnology Information. "3-Ethyl-4-methylhept-1-ene." PubChem Compound Database. Available at: [Link]
-
Shalaby, M., et al. (2024). "Carbon Capture and Storage Optimization with Machine Learning using an ANN model." E3S Web of Conferences. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 7. Collision Cross Section Prediction Based on Machine Learning | MDPI [mdpi.com]
- 8. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Comparative study of machine learning techniques for post-combustion carbon capture systems [frontiersin.org]
